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Compound of Interest

Compound Name: Vidupiprant

Cat. No.: B611685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of

Vidupiprant (AMG 853), a potent and orally bioavailable dual antagonist of the D-prostanoid

(DP1) and Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2)

receptors, in various preclinical animal models. The provided protocols are intended to serve as

a guide for designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy,

and safety of Vidupiprant.

Overview of Vidupiprant (AMG 853)
Vidupiprant is a small molecule inhibitor that targets two key receptors, DP1 and CRTH2,

which are implicated in the pathogenesis of allergic and inflammatory diseases such as asthma

and allergic rhinitis.[1] By blocking the action of prostaglandin D2 (PGD2) on these receptors,

Vidupiprant can modulate the activation and migration of various immune cells, including T-

helper 2 (Th2) cells, eosinophils, and basophils, thereby reducing the inflammatory response.

[2]

Data Presentation: Dosage and Administration in
Animal Models
The following tables summarize the reported dosages and administration routes for

Vidupiprant in different animal models based on available preclinical data.
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Table 1: Pharmacokinetic Studies

Animal Model
Route of
Administration

Dosage Vehicle Key Findings

Rat Intravenous (IV) 0.5 mg/kg Not Specified
Low to moderate

clearance

Oral (PO) 2 mg/kg Not Specified
Excellent oral

absorption

Cynomolgus

Monkey
Intravenous (IV) 0.5 mg/kg Not Specified

Low to moderate

clearance

Oral (PO) 2 mg/kg Not Specified
Excellent oral

absorption

Table 2: Efficacy Studies

Animal
Model

Disease
Model

Route of
Administrat
ion

Dosage
Dosing
Regimen

Vehicle

Guinea Pig

PGD2-

induced

Airway

Constriction

Subcutaneou

s (SC)
Not Specified

Single dose,

4 hours prior

to challenge

Not Specified

Mouse (Lyn-

deficient)

Lupus-like

Nephritis

Oral (PO)

Gavage
14 mg/kg/day

Daily for 10

days

10% ethanol

in tap water

Experimental Protocols
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of Vidupiprant following intravenous and

oral administration.

Animal Models:
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Sprague-Dawley Rats

Cynomolgus Monkeys

Protocol for Intravenous (IV) Administration in Rats:

Animal Preparation: Acclimatize male Sprague-Dawley rats for at least 3 days prior to the

study. Fast the animals overnight before dosing.

Drug Formulation: Prepare a 0.5 mg/mL solution of Vidupiprant in a suitable vehicle (e.g.,

5% DMSO, 40% PEG300, 55% water).

Administration: Administer a single bolus dose of 0.5 mg/kg Vidupiprant via the tail vein.

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or

another appropriate site at predose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-

dose into tubes containing an anticoagulant (e.g., K2EDTA).

Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store

plasma samples at -80°C until analysis.

Bioanalysis: Determine the concentration of Vidupiprant in plasma samples using a

validated LC-MS/MS method.

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as clearance (CL),

volume of distribution (Vd), and half-life (t½) using non-compartmental analysis.

Protocol for Oral (PO) Administration in Rats:

Animal Preparation: Follow the same animal preparation steps as for IV administration.

Drug Formulation: Prepare a suspension of Vidupiprant in a suitable vehicle (e.g., 0.5%

methylcellulose in water) at a concentration that allows for a 2 mg/kg dose in a reasonable

dosing volume (e.g., 5 mL/kg).

Administration: Administer a single dose of 2 mg/kg Vidupiprant by oral gavage.
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Blood Sampling and Analysis: Follow the same blood sampling, plasma preparation,

bioanalysis, and pharmacokinetic analysis procedures as described for the IV study.

Calculate oral bioavailability by comparing the area under the curve (AUC) from the oral and

IV studies.

Efficacy Study: PGD2-Induced Airway Constriction in
Guinea Pigs
Objective: To evaluate the efficacy of Vidupiprant in inhibiting PGD2-induced

bronchoconstriction.

Animal Model:

Dunkin-Hartley Guinea Pigs

Protocol:

Animal Preparation: Acclimatize male Dunkin-Hartley guinea pigs for at least 3 days.

Drug Formulation: Prepare a solution or suspension of Vidupiprant in a suitable vehicle for

subcutaneous administration.

Administration: Administer Vidupiprant subcutaneously at the desired dose(s) 4 hours prior

to the PGD2 challenge. A vehicle control group should be included.

Airway Function Measurement: Anesthetize the animals and measure baseline airway

resistance and dynamic compliance using a whole-body plethysmograph.

PGD2 Challenge: Expose the animals to an aerosol of PGD2 (e.g., 0.6 mg/mL) for a defined

period.

Post-Challenge Measurement: Continuously monitor airway resistance and dynamic

compliance during and after the PGD2 challenge.

Data Analysis: Calculate the percentage inhibition of the PGD2-induced increase in airway

resistance for the Vidupiprant-treated groups compared to the vehicle control group.
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Efficacy Study: Lupus-Like Nephritis in Lyn-deficient
Mice
Objective: To assess the therapeutic effect of Vidupiprant on the development of lupus-like

disease.

Animal Model:

Lyn-deficient mice

Protocol:

Animal Preparation: Use aged (e.g., 40-50 weeks old) female Lyn-deficient mice with

established disease.

Drug Formulation: Prepare a suspension of Vidupiprant at a concentration that allows for a

14 mg/kg/day dose. The vehicle used in the published study was 10% ethanol in tap water.

[3]

Administration: Administer Vidupiprant or vehicle daily for 10 consecutive days via oral

gavage.[3]

Monitoring and Sample Collection: Monitor the health of the animals daily. At the end of the

treatment period, collect blood and tissues (e.g., spleen, kidneys) for analysis.

Outcome Measures: Analyze relevant biomarkers of disease, such as levels of

autoantibodies (e.g., anti-dsDNA), immune cell populations in the spleen (e.g., plasma cells,

basophils) by flow cytometry, and kidney inflammation by histology.

Mandatory Visualizations
Signaling Pathway of Vidupiprant
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Caption: Vidupiprant antagonizes DP1 and CRTH2 receptors.

Experimental Workflow for a Preclinical Efficacy Study
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Caption: Workflow for a preclinical efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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